

# TNO155 in KRAS-Mutant Cancers: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of TNO155, an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in cancer models driven by KRAS G12C versus other KRAS mutations. TNO155 is a promising therapeutic agent, particularly in combination with targeted therapies, and understanding its efficacy profile across different KRAS variants is crucial for ongoing and future drug development efforts.

### **Executive Summary**

TNO155, a selective SHP2 inhibitor, has demonstrated significant preclinical activity, primarily in combination with KRAS G12C inhibitors. The primary mechanism of this synergy lies in TNO155's ability to counteract the feedback activation of wild-type RAS isoforms and to shift the KRAS G12C protein into an inactive, GDP-bound state, thereby enhancing the efficacy of inhibitors that target this conformation.

While much of the research has focused on the KRAS G12C mutation, data from studies on the closely related allosteric SHP2 inhibitor, SHP099, provides valuable insights into the expected efficacy of TNO155 across a broader panel of KRAS mutations. These studies suggest that the sensitivity to SHP2 inhibition is not exclusive to KRAS G12C and can be observed in cell lines with other KRAS mutations, including G12A, G12D, G12V, G13D, and Q61K, particularly in three-dimensional (3D) culture models that more closely mimic the tumor microenvironment.



This guide synthesizes the available preclinical data to facilitate a comparative understanding of TNO155's potential across the heterogeneous landscape of KRAS-mutant cancers.

## Data Presentation: Comparative Efficacy of SHP2 Inhibition

The following table summarizes the in vitro efficacy of the allosteric SHP2 inhibitor SHP099, a close analog of TNO155, across a panel of human cancer cell lines harboring various KRAS mutations. The data is presented as the half-maximal inhibitory concentration (IC50) in both 2D monolayer and 3D spheroid cell culture models. The increased sensitivity in 3D models for many cell lines highlights the importance of the tumor microenvironment in mediating the response to SHP2 inhibition.

| Cell Line  | Cancer Type | KRAS<br>Mutation | SHP099 IC50<br>(µM) in 2D<br>Culture | SHP099 IC50<br>(µM) in 3D<br>Culture |
|------------|-------------|------------------|--------------------------------------|--------------------------------------|
| NCI-H1573  | Lung        | G12A             | 10                                   | 2.006                                |
| KYSE-410   | Esophageal  | G12C             | 10                                   | 10                                   |
| MIA PaCa-2 | Pancreas    | G12C             | 10                                   | 1.724                                |
| NCI-H358   | Lung        | G12C             | 10                                   | 1.233                                |
| NCI-H2122  | Lung        | G12C             | >10                                  | 10                                   |
| NCI-H23    | Lung        | G12C             | 10                                   | 5.957                                |
| KP-4       | Pancreas    | G12D             | >10                                  | 0.867                                |
| SNU-601    | Stomach     | G12D             | 10                                   | 10                                   |
| COR-L23    | Lung        | G12V             | 10                                   | 10                                   |
| NCI-H441   | Lung        | G12V             | 10                                   | 2.964                                |
| NCI-H727   | Lung        | G12V             | 10                                   | 3.806                                |
| HCT116     | Colon       | G13D             | >10                                  | 10                                   |
| Calu-6     | Lung        | Q61K             | >10                                  | 10                                   |



Check Availability & Pricing

Data sourced from Hao et al., Molecular Cancer Therapeutics, 2019.

#### **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams were generated using the Graphviz DOT language.







Click to download full resolution via product page

• To cite this document: BenchChem. [TNO155 in KRAS-Mutant Cancers: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12388713#efficacy-of-tno155-in-kras-g12c-vs-other-kras-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com